molecular formula C7H8N2O B1601337 Methyl isonicotinimidate CAS No. 35451-46-8

Methyl isonicotinimidate

Cat. No.: B1601337
CAS No.: 35451-46-8
M. Wt: 136.15 g/mol
InChI Key: NJHSZWGAZDIXPZ-UHFFFAOYSA-N
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Description

Methyl isonicotinimidate is an organic compound that belongs to the class of isonicotinic acid derivatives It is characterized by the presence of a methyl group attached to the nitrogen atom of the isonicotinic acid moiety

Mechanism of Action

Target of Action

Methyl isonicotinimidate is primarily used as a semiochemical . Semiochemicals are chemicals that carry a message for the purpose of communication.

Mode of Action

It is known to influence the movement of thrips , suggesting it may interact with sensory receptors in these insects

Result of Action

This compound is known to influence the movement of thrips . This suggests that it may have a role in pest management, particularly in greenhouses.

Biochemical Analysis

Biochemical Properties

Methyl isonicotinimidate plays a crucial role in biochemical reactions, particularly in the methylation processes. It interacts with enzymes such as nicotinamide N-methyltransferase (NNMT), which catalyzes the methylation of nicotinamide and similar compounds using the methyl donor S-adenosyl methionine (SAM-e) to produce S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide . This interaction is essential for regulating various metabolic processes and maintaining cellular homeostasis.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, high levels of nicotinamide, a related compound, can alter cellular methyl metabolism and affect the methylation of DNA and proteins, leading to changes in the cellular transcriptome and proteome . These changes can impact cell signaling pathways and overall cellular function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a methyl donor in various biochemical reactions, influencing the methylation of DNA, proteins, and other biomolecules. This methylation process is crucial for regulating gene expression and maintaining cellular function . Additionally, this compound can inhibit certain enzymes, thereby affecting various metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that high doses of related compounds like nicotinamide can lead to genomic instability and oncogenic transformation in various cell types . These temporal effects highlight the importance of monitoring the stability and degradation of this compound in laboratory experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses of related compounds like nicotinamide have been shown to exert negative effects through multiple routes, including inhibition of poly (ADP-ribose) polymerases (PARPs) and alteration of cellular energy metabolism . These dosage effects highlight the importance of determining the optimal dosage to avoid toxic or adverse effects in animal studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, including the methylation of nicotinamide and similar compounds. The enzyme nicotinamide N-methyltransferase (NNMT) catalyzes the methylation process, producing 1-methylnicotinamide and S-adenosyl-L-homocysteine (SAH) . This metabolic pathway is essential for regulating cellular methylation processes and maintaining metabolic flux.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. For instance, 1-methylnicotinamide, a related compound, is produced in the liver and secreted in the kidney . This transport and distribution process is crucial for maintaining the compound’s bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell. For example, related compounds like nicotinamide are known to localize in the cytoplasm and nucleus, where they influence various cellular processes . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and overall impact on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl isonicotinimidate can be synthesized through several methods. One common approach involves the reaction of isonicotinic acid with methanol in the presence of a dehydrating agent such as sulfuric acid. The reaction proceeds via esterification, forming methyl isonicotinate, which can then be converted to this compound through further chemical modifications .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale esterification reactions followed by purification processes. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl isonicotinimidate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it to amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the methyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Methyl isonicotinimidate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

    Isonicotinamide: An isomer of methyl isonicotinimidate with similar chemical properties.

    Nicotinamide: Another related compound with a different substitution pattern on the pyridine ring.

    Methyl nicotinate: A constitutional isomer with distinct biological activities.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs

Properties

IUPAC Name

methyl pyridine-4-carboximidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-10-7(8)6-2-4-9-5-3-6/h2-5,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJHSZWGAZDIXPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=N)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10480975
Record name Methyl isonicotinimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10480975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35451-46-8
Record name Methyl isonicotinimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10480975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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